4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile
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Overview
Description
4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is an organic compound with the molecular formula C11H9ClN2O. This compound is characterized by the presence of a chloromethyl group, a methyl group, and an oxazole ring attached to a benzonitrile moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment to Benzonitrile: The final step involves the coupling of the chloromethylated oxazole with benzonitrile under suitable conditions, such as using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to changes in the functional groups present.
Scientific Research Applications
4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxazole ring and benzonitrile moiety contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)benzonitrile: Similar in structure but lacks the oxazole ring.
5-methyl-1,3-oxazole: Contains the oxazole ring but lacks the chloromethyl and benzonitrile groups.
4-chloromethyl-5-methyl-1,3-dioxol-2-one: Contains a similar chloromethyl group but has a different ring structure.
Uniqueness
4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is unique due to the combination of its functional groups and ring structures, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9ClN2O |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-8-11(6-13)15-12(16-8)10-4-2-9(7-14)3-5-10/h2-5H,6H2,1H3 |
InChI Key |
YOZIQPKYTFLLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C#N)CCl |
Origin of Product |
United States |
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